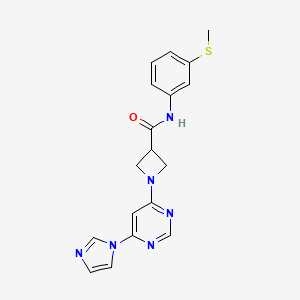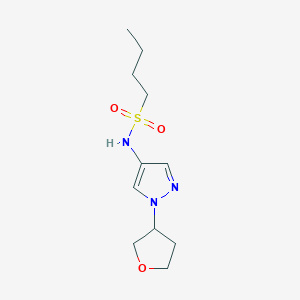
Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a methoxycyclohexyl group and a carbamic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester typically involves several steps, including catalytic hydrogenation, oxidative reactions, substitution reactions, and hydrolysis. The oxidative reaction is often carried out in a microreactor using Jones reagent as the oxidant, while barium hydroxide octahydrate is used as the alkaline material in the hydrolysis step. This method is efficient, with a high yield and minimal waste production.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent is commonly used for the oxidation of this compound.
Reduction: Catalytic hydrogenation is employed for reduction reactions.
Substitution: Various substitution reactions can be performed using different reagents depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in other processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.
Medicine: In the medical field, derivatives of this compound could be investigated for their potential therapeutic properties. Research may focus on its use in drug development and as a precursor for pharmaceuticals.
Industry: In industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it suitable for a range of applications, from manufacturing to research and development.
Wirkmechanismus
The mechanism by which carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (trans-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
Carbamic acid, (3-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
Carbamic acid, (2-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
Uniqueness: The cis-4-methoxycyclohexyl configuration of this compound distinguishes it from its trans- and other positional isomers. This structural difference can lead to variations in reactivity and biological activity, making it unique among similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWSOBHDFNOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI)](/img/structure/B2735365.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2735367.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)



![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)
![5-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2735380.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)
![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)

![1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735385.png)

